

Technical Comparison Guide: (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol

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Compound of Interest

Compound Name: (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol

CAS No.: 256474-24-5

Cat. No.: B1632556

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CAS Number: 256474-24-5 Formula: C

H

Cl

O Molecular Weight: 225.50 g/mol Synonyms: (S)-

-(Chloromethyl)-3,4-dichlorobenzyl alcohol; (1S)-2-chloro-1-(3,4-dichlorophenyl)ethan-1-ol.

Executive Summary & Application Context

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is a high-value chiral intermediate used primarily in the synthesis of enantiopure pharmaceuticals. It serves as a precursor for the 3,4-dichlorophenyl moiety found in serotonin reuptake inhibitors (e.g., Sertraline) and various antifungal agents.

Unlike its 2,4-dichloro isomer (a key intermediate for Luliconazole), the 3,4-dichloro isomer is critical for developing structure-activity relationship (SAR) libraries and specific API pathways

where the 3,4-substitution pattern dictates receptor binding affinity.

Key Performance Indicators (KPIs) for Researchers:

- Optical Purity (ee%): >99% is required to prevent downstream enantiomeric contamination.
- Specific Rotation (): A critical quality attribute (CQA) for lot release.
- Chemical Stability: Susceptible to epoxide formation (styrene oxide derivative) under basic conditions.

Technical Specifications & Optical Properties[1]

Optical Rotation Data

The specific rotation is solvent-dependent. Based on structural analogs (e.g., (S)-2-chloro-1-phenylethanol and (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol), the (S)-isomer typically exhibits a rotation magnitude in the range of 25° to 35°.

Parameter	Specification	Conditions
Specific Rotation	Typically Negative (-) *	, Methanol or Ethanol
Enantiomeric Excess (ee)		Determined by Chiral HPLC
Appearance	White to off-white solid	Crystalline powder
Melting Point	55 – 60 °C	Dependent on crystal habit

*Note: The sign of rotation for

-halohydrins can invert depending on the solvent (e.g., CHCl

vs. MeOH). Always confirm with Chiral HPLC as the primary stability-indicating method.

Comparative Analysis: Isomer Performance

Compound	CAS	Application	Rotation Trend (S-isomer)
(S)-3,4-Dichloro	256474-24-5	Sertraline / API Intermediates	(-) in MeOH (Predicted)
(S)-2,4-Dichloro	126534-31-4	Luliconazole	(-) in MeOH
(S)-Unsubstituted	1674-30-2	General Building Block	(+) in CHCl

Synthesis Route Comparison: Biocatalytic vs. Chemical

To achieve the stringent >99% ee requirement, researchers typically choose between Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.

Method A: Biocatalytic Reduction (Recommended)

Uses Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce 2-chloro-1-(3,4-dichlorophenyl)ethanone.

- Pros: Ultra-high enantioselectivity (>99.5% ee), mild conditions, aqueous media.
- Cons: Requires cofactor regeneration (NADPH/NADH).
- Performance: Yields >95% with essentially perfect optical purity.

Method B: Chemical Asymmetric Transfer Hydrogenation (ATH)

Uses Ru- or Rh-catalysts with chiral diamine ligands (e.g., Ru-Noyori catalysts).

- Pros: Scalable, no enzyme cost, high substrate loading.
- Cons: Trace metal contamination, lower ee (90-95%) often requiring recrystallization.
- Performance: Good yield, but often requires downstream enrichment.

Comparative Data Table

Metric	Biocatalysis (KRED)	Chemical ATH (Ru-Noyori)	Kinetic Resolution (Lipase)
Enantiomeric Excess	> 99.5%	92 - 96%	> 99% (at 50% yield)
Yield	> 95%	> 95%	< 50% (Theoretical max)
Cost Efficiency	High (at scale)	Medium (Catalyst cost)	Low (Yield loss)
Green Chemistry	Excellent	Moderate (Solvents)	Good

Experimental Protocols

Protocol 1: Determination of Optical Rotation (Self-Validating)

Objective: Accurate measurement of

to confirm identity and purity.

- Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvent effects drastically alter rotation).
- Dissolution: Accurately weigh 100 mg of **(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol**. Transfer to a 10 mL volumetric flask.
- Solvent: Dissolve in HPLC-grade Methanol (or Ethanol/CHCl₃ as per specific lot COA). Dilute to mark. (g/100mL).
- Measurement:
 - Zero the polarimeter with pure solvent blank.
 - Fill the 1 dm (100 mm) cell, ensuring no bubbles.

- Measure at 20°C using the Sodium D-line (589 nm).
- Record 5 readings and average.
- Calculation:

Where

is observed rotation,

is path length in dm,

is concentration in g/100mL.

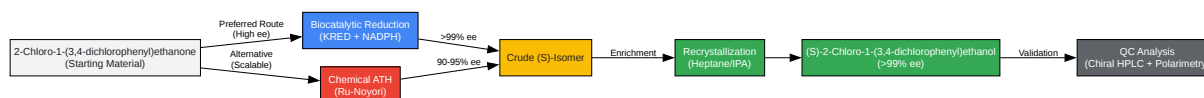
Protocol 2: Synthesis via Biocatalytic Reduction (Workflow)

Objective: Synthesis of (S)-isomer from 2-chloro-1-(3,4-dichlorophenyl)ethanone.

- Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.
- Substrate Solution: Dissolve ketone substrate in Isopropanol (IPA) (acting as co-substrate).
- Reaction: Mix Buffer (90% v/v) + Substrate/IPA (10% v/v) + KRED Enzyme (e.g., Lactobacillus kefir variant) + NADP
(catalytic amount).
- Incubation: Stir at 30°C, 200 rpm for 24 hours.
- Workup: Extract with Ethyl Acetate. Dry over Na₂SO₄.
Concentrate in vacuo.
- Purification: Recrystallize from n-Heptane/IPA if necessary.

Visualization of Synthesis Pathways[4]

The following diagram illustrates the logical flow for synthesizing and validating the (S)-isomer, highlighting the critical decision points for purity control.



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Caption: Workflow for the asymmetric synthesis and validation of **(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol**.

References

- Sigma-Aldrich.**(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol** Product Data (CAS 256474-24-5).[1]
- Shang, Y. P., et al. (2019).Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. Organic Process Research & Development.
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Sources

- 1. 256474-24-5|(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol|BLD Pharm [bldpharm.com]
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